5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methanesulfonylpyrimidine-4-carboxamide: is a complex organic compound with a molecular formula of C14H11ClN2OS2. This compound is characterized by its unique structure, which includes a chloro-substituted pyrimidine ring, a cyano group, and a benzothiophene moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methanesulfonylpyrimidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Benzothiophene Moiety: This step involves the cyclization of a suitable precursor to form the benzothiophene ring.
Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions.
Chlorination: The chloro group is introduced via a halogenation reaction.
Methanesulfonylation: The methanesulfonyl group is added through a sulfonation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the sulfur atom in the benzothiophene moiety.
Reduction: Reduction reactions may target the cyano group, converting it to an amine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may be investigated for its activity against specific biological targets, such as enzymes or receptors.
Industry
In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methanesulfonylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to fit into the binding pockets of these targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-thiophenecarboxamide
- 5-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-ethylsulfonylpyrimidine-4-carboxamide
Uniqueness
Compared to similar compounds, 5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methanesulfonylpyrimidine-4-carboxamide is unique due to its specific combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H13ClN4O3S2 |
---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H13ClN4O3S2/c1-25(22,23)15-18-7-10(16)12(19-15)13(21)20-14-9(6-17)8-4-2-3-5-11(8)24-14/h7H,2-5H2,1H3,(H,20,21) |
InChI Key |
OKLNXEXAZULSTJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.